molecular formula C23H21N3O3S B2581528 (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 314259-73-9

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2581528
CAS No.: 314259-73-9
M. Wt: 419.5
InChI Key: SVWDJLJIJDXKAI-SDNWHVSQSA-N
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Description

This compound is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an indole moiety. Its synthesis involves a two-step process:

Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form an intermediate, ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Knoevenagel Condensation: The intermediate undergoes condensation with 1H-indole-3-carbaldehyde in the presence of piperidine and acetic acid, yielding the final product with a 70% yield .

The compound’s structure is confirmed via spectroscopic methods (IR, NMR, HRMS) and elemental analysis.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDJLJIJDXKAI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, including antibacterial, anticancer, and antioxidant properties.

Structural Characteristics

The compound features several key structural components:

  • Ethyl ester group : Contributes to its solubility and biological activity.
  • Cyano group : May enhance reactivity and biological interaction.
  • Indole moiety : Known for diverse biological functions, including anticancer properties.
  • Tetrahydrobenzo[b]thiophene core : Imparts unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Knoevenagel condensation : To form the acrylamide linkage.
  • Cyclization reactions : To construct the tetrahydrobenzo[b]thiophene structure.
  • Purification techniques : Such as recrystallization and chromatography to ensure high purity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • Testing against bacterial strains : Studies have shown that derivatives of tetrahydrobenzo[b]thiophene are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones serves as a measure of antibacterial efficacy.
CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BB. subtilis18
(E)-ethyl 2-(2-cyano...)S. aureus20

Anticancer Activity

The compound's indole structure suggests potential anticancer properties:

  • Mechanism of Action : Related compounds have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation. For example, studies demonstrated that certain derivatives caused G2/M phase arrest in MCF-7 breast cancer cells.

Antioxidant Activity

Antioxidant properties are crucial for therapeutic applications:

  • Scavenging assays : Various methods such as DPPH radical scavenging have been employed to evaluate antioxidant activity. Compounds with phenolic groups showed enhanced radical scavenging capabilities.
Compound NameDPPH Scavenging Activity (%)
Compound C85
(E)-ethyl 2-(2-cyano...)78

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells : A study reported that similar compounds effectively induced apoptosis in MCF-7 cells with an IC50 value of 23.2 μM after 48 hours of treatment .
  • Antioxidant Comparison : In comparative studies, compounds with hydroxyl substituents at specific positions demonstrated superior antioxidant activities compared to their methoxy counterparts .
  • Therapeutic Potential : The unique structural features of (E)-ethyl 2-(2-cyano...) suggest its viability as a template for developing novel therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity Analysis

  • Tanimoto Coefficient : The target compound shares ~60–70% structural similarity with phenyl-substituted analogs (e.g., Analog 1) based on binary fingerprint analysis .
  • Graph-Based Comparison : Subgraph matching reveals conserved tetrahydrobenzo[b]thiophene and acrylamido motifs but divergent substituents (indole vs. phenyl), leading to distinct pharmacophore profiles .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight 527.79 g/mol 369 g/mol 410.45 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity due to –OH) ~3.1 (balanced polarity)
Solubility Low in water, high in DMSO Moderate in polar solvents Poor in water, soluble in chloroform

Key Research Findings

Synthetic Efficiency : The target compound’s 70% yield is lower than Analog 1 (90%) but higher than Analog 2 (56%), reflecting the influence of substituent complexity on reaction efficiency .

Bioactivity Trends: Phenyl-substituted analogs (e.g., Analog 1) show stronger antioxidant/anti-inflammatory activity than indole derivatives, possibly due to enhanced hydrogen-bonding capacity of phenolic –OH groups .

Structural Flexibility : The tetrahydrobenzo[b]thiophene core tolerates diverse substituents (indole, phenyl, isoindoline), enabling tailored pharmacokinetic optimization .

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